![molecular formula C17H23ClN2OS B2697174 (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone CAS No. 2380040-34-4](/img/structure/B2697174.png)
(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone, also known as CTDM, is a compound that has been extensively studied for its potential therapeutic applications. CTDM is a member of the diazepanone family, which has been shown to exhibit a wide range of pharmacological activities. In
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, this compound has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and insomnia. In psychiatry, this compound has been studied for its potential use in the treatment of schizophrenia and depression. In oncology, this compound has been shown to have anti-tumor properties, making it a potential candidate for the development of anti-cancer drugs.
Wirkmechanismus
The exact mechanism of action of (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone is not fully understood. However, it is believed that this compound acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This results in an increased inhibitory effect of GABA, leading to the anxiolytic and sedative effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to anxiolytic and sedative effects. This compound has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter in the brain. This results in a decreased excitatory effect, leading to the anxiolytic and sedative effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has several advantages for lab experiments. It is a highly selective compound, making it useful for studying the specific effects of GABA-A receptor modulation. It is also a well-characterized compound, with a known synthesis method and pharmacological profile. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It is also a highly lipophilic compound, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its long-term effects. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone involves the condensation of 3-chlorobenzaldehyde with 4-(thian-4-yl)-1,4-diaminobutane in the presence of acetic acid and acetic anhydride. The resulting product is then treated with methyl iodide to obtain this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2OS/c18-15-4-1-3-14(13-15)17(21)20-8-2-7-19(9-10-20)16-5-11-22-12-6-16/h1,3-4,13,16H,2,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJXXCBCOOMSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Cl)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

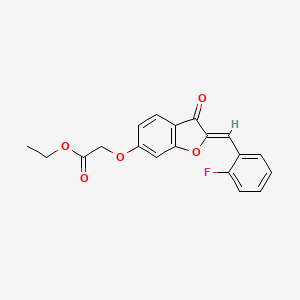
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2697095.png)
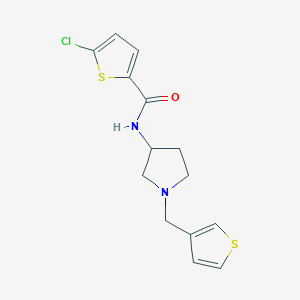
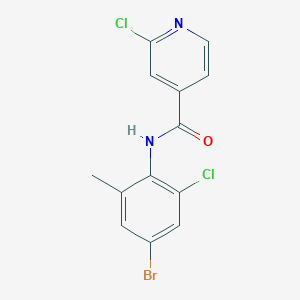
![N-(5-methyl-3-isoxazolyl)-2-[(6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2697099.png)
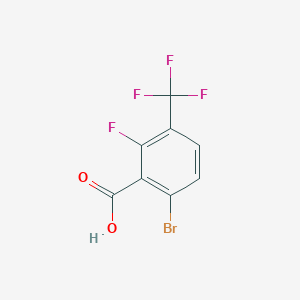

![Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)](/img/no-structure.png)
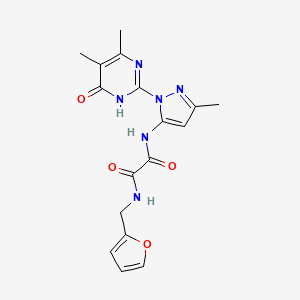
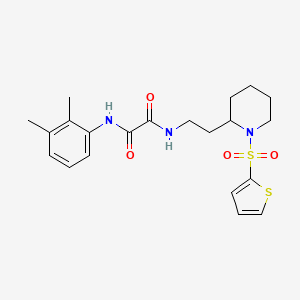
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2697110.png)
![3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2697111.png)
![1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697113.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B2697114.png)